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Compound of Interest

Compound Name: (-)-Carvomenthone

Cat. No.: B12932112

For researchers and professionals in drug development and chemical analysis, accurate and
reliable spectroscopic data is paramount. This guide provides a comprehensive comparison of
Nuclear Magnetic Resonance (NMR) data for (-)-Carvomenthone, cross-referencing literature
values to ensure data integrity and facilitate precise structural elucidation.

(-)-Carvomenthone, systematically known as (2S,5S)-2-methyl-5-(propan-2-yl)cyclohexan-1-
one, is a saturated monoterpene ketone. Its stereochemistry plays a crucial role in its chemical
and biological properties, making unambiguous characterization essential. This guide
summarizes the reported *H and 13C NMR chemical shifts for (-)-Carvomenthone and provides
a detailed experimental protocol for acquiring high-quality NMR spectra for this compound.

Comparison of *C NMR Spectral Data

The following table summarizes the available 3C NMR chemical shift data for a closely related
isomer, 1,6-dihydrocarvone, which provides a valuable reference point in the absence of a
comprehensive dataset for the specific (-)-Carvomenthone stereoisomer in readily available
databases. The data was reported in CDCls at 25.16 MHz.
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Atom Number Chemical Shift (ppm)
C=0 212.21
C(CHs)2 147.60
=CH:2 109.64
CH 47.10
CH 46.90
CH2 44,72
CH:z 34.99
CH2 30.85
CHs 20.46
CHs 14.36

Data sourced from PubChem CID 24473 for 1,6-dihydrocarvone.[1]

Experimental Protocol for NMR Data Acquisition

This section outlines a standard operating procedure for the acquisition of *H and 3C NMR
spectra of (-)-Carvomenthone.

1. Sample Preparation:
» Accurately weigh approximately 5-10 mg of purified (-)-Carvomenthone.

o Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCls) containing
0.03% v/v tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup:

o The experiments should be performed on a high-resolution NMR spectrometer, for instance,
a 400 MHz instrument or higher.
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Tune and match the probe for both *H and 3C frequencies.
Lock the spectrometer on the deuterium signal of the CDCls.

Shim the magnetic field to achieve optimal resolution and lineshape. A half-height linewidth
of <0.5 Hz for the TMS signal in the *H spectrum is recommended.

. IH NMR Acquisition Parameters:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Spectral Width: Approximately 12-16 ppm.
Acquisition Time: 2-4 seconds.
Relaxation Delay: 1-2 seconds.
Number of Scans: 8-16 scans, depending on the sample concentration.
Temperature: 298 K.
. 13C NMR Acquisition Parameters:

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on
Bruker instruments).

Spectral Width: Approximately 200-220 ppm.
Acquisition Time: 1-2 seconds.
Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on the sample concentration, to achieve an
adequate signal-to-noise ratio.

Temperature: 298 K.

. Data Processing:

© 2025 BenchChem. All rights reserved. 3/6 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12932112?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

o Apply a Fourier transform to the acquired free induction decays (FIDs).
e Phase correct the spectra manually or automatically.
o Perform baseline correction.

o Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for *H and the CDCls
solvent peak to 77.16 ppm for 13C.

 Integrate the signals in the *H spectrum.
e Analyze the multiplicities and coupling constants in the *H spectrum.

Logical Workflow for NMR Data Cross-Referencing

The following diagram illustrates the systematic process for cross-referencing experimentally
obtained NMR data with literature values.
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Workflow for Cross-Referencing NMR Data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. (-)-Carvone [webbook.nist.gov]

 To cite this document: BenchChem. [Cross-Referencing NMR Data of (-)-Carvomenthone: A
Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12932112#cross-referencing-nmr-data-of-
carvomenthone-with-literature-values]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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